Quinoline-3-carboximidamide is derived from quinoline, a bicyclic aromatic compound. Quinolines are recognized for their role in pharmacology, particularly in the development of antimalarial and antibacterial agents. The classification of quinoline-3-carboximidamide falls under heterocyclic compounds due to the presence of nitrogen atoms in the ring structure. This compound has been explored for its potential as an inhibitor of various biological pathways, particularly those involved in cancer and inflammation.
The synthesis of quinoline-3-carboximidamide can be achieved through several methods, often involving the modification of existing quinoline derivatives. Key synthesis techniques include:
The molecular structure of quinoline-3-carboximidamide can be described as follows:
Quinoline-3-carboximidamide participates in various chemical reactions:
The mechanism of action of quinoline-3-carboximidamide primarily revolves around its interaction with biological targets:
Quinoline-3-carboximidamide exhibits several notable physical and chemical properties:
Quinoline-3-carboximidamide has significant scientific applications:
Quinoline-3-carboximidamide represents a structurally optimized derivative within the broader quinoline pharmacophore family, characterized by the presence of a carboximidamide (-C(=NH)NH₂) group at the C-3 position of the bicyclic quinoline scaffold. This specific functionalization transforms the quinoline core into a potent pharmacophore with enhanced hydrogen-bonding capacity, improved target engagement, and tunable electronic properties. The quinoline nucleus itself is a privileged structure in drug discovery, serving as the foundational core for numerous clinically approved therapeutics spanning antimalarials (chloroquine), antibiotics (fluoroquinolones), and anticancer agents (topotecan) [8] [9]. Integration of the carboximidamide moiety strategically exploits the inherent drug-like properties of the quinoline system—such as its moderate lipophilicity, aromatic π-system for stacking interactions, and nitrogen atom for coordination—while introducing a highly polar functional group capable of critical hydrogen bonding and ionic interactions with biological targets. This molecular hybridization creates a versatile template for rational drug design against diverse therapeutic areas, including oncology, immunology, and infectious diseases [1] [7].
The quinoline core (benzo[b]pyridine) is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. This unique architecture endows quinoline-based compounds with several biophysicochemical and pharmacophoric advantages critical for bioactivity:
Table 1: Impact of Quinoline Core Substituents on Biological Activity
| Position | Common Substituents | Biological Impact | Example Compound/Activity | 
|---|---|---|---|
| C-2 | H, Methyl, Vinyl, Aryl | Influences planarity, steric hindrance; vinyl/aryl can enable additional interactions | 2-Vinyl quinolines as kinase inhibitors | 
| C-3 | COOH, CONR₂, CN, C(=NH)NH₂ | Critical for H-bonding, polarity, target engagement; defines key pharmacophore | Quinoline-3-carboximidamides as immunomodulators [7] | 
| C-4 | O, S, NH, CH₂ (quinolone/aza) | Direct interaction with catalytic sites; defines core activity class (e.g., quinolone) | 4-Quinolones as antibacterial agents [1] | 
| C-5-C-8 | H, F, Cl, OCH₃, CF₃, NH₂ | Modulates electronic properties, lipophilicity, solubility, metabolic stability | 6-Fluoro in fluoroquinolones enhances antibacterial activity | 
| N-1 | H, Alkyl, Cycloalkyl, Aryl | Major impact on PK/PD, solubility, tissue distribution, toxicity profile | Cyclopropyl at N-1 in ciprofloxacin improves spectrum | 
The introduction of the carboximidamide group (-C(=NH)NH₂) at the C-3 position of the quinoline ring represents a strategic bioisosteric optimization that significantly enhances the pharmacodynamic and pharmacokinetic profile compared to other common C-3 functionalities like carboxylic acids (-COOH), carboxamides (-CONH₂/-CONHR), or nitriles (-CN). Its significance lies in several key attributes:
Table 2: Comparative Properties of Common C-3 Quinoline Substituents
| C-3 Group | Key Interactions | pKa Range (Conjugate Acid) | H-bonding Capacity (Donor/Acceptor) | Metabolic Stability | Example Potency (Representative) | 
|---|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Ionic, H-bond Acceptor/Donor | ~4-5 (COOH) | 2 Donors, 2 Acceptors (COOH) | Low (Conjugation) | Variable | 
| Carboxamide (-CONH₂) | H-bond Donor/Acceptor | ~0-1 (CONH₂), ~17-18 (NH) | 2 Donors, 2 Acceptors (CONH₂) | Moderate (Amidase risk) | H-PGDS IC₅₀: ~3.1 μM [3] | 
| Nitrile (-CN) | Dipole, Weak H-bond Acceptor | <0 (CN) | Weak Acceptor | High | H-PGDS FP IC₅₀: ~13 μM [3] | 
| Carboximidamide (-C(=NH)NH₂) | Strong H-bond Donor/Acceptor, Ionic (protonated) | ~11-12 (Amidinium) | 3 Donors, 2 Acceptors | Good to High | Immunomodulators (nanomolar) [7] | 
The exploration of quinoline-3-carboxamides and carboximidamides has evolved significantly over several decades, transitioning from serendipitous discoveries to targeted rational design:
Table 3: Evolution of Key Quinoline-3-Carboxamide/Carboximidamide Derivatives
| Compound (Example) | Approx. Era | Primary Therapeutic Focus | Key Proposed Mechanism(s) of Action | Development Status | 
|---|---|---|---|---|
| Linomide (Roquinimex) | Early 1990s | Immunomodulation, Cancer | Anti-angiogenic; General immunomodulation | Withdrawn (Safety issues) | 
| Tasquinimod | 2000s-2010s | Prostate Cancer | Binds S100A9; Inhibits Angiogenesis, Modulates MDSCs/TAMs | Phase III (Prostate Cancer) | 
| Laquinimod | 2000s-2010s | Multiple Sclerosis | Binds S100A9; Modulates CNS inflammation, Promotes BDNF | Phase III (MS), Discontinued for some indications | 
| Paquinimod (ABR-215757) | 2010s-Present | Cancer, Fibrosis (e.g., SSc) | Binds S100A9; Depletes MDSCs, Anti-fibrotic | Phase I/II (Systemic Sclerosis, Myelofibrosis, Cancer) | 
| Novel Carboximidamide Derivatives | 2020s-Present | Diverse (Oncology, Immunology, Neurology) | Kinase inhibition (e.g., c-MET, Axl), H-PGDS inhibition, Kynurenine pathway modulation, S100A9 inhibition | Preclinical to Early Clinical | 
The journey of quinoline-3-carboximidamide derivatives illustrates a trajectory from phenotypic screening towards target-driven drug design. The identification of S100A9 as a key target for several clinical-stage compounds provides a unifying mechanistic theme, although the exploration of additional targets like kinases and enzymes within the prostaglandin or kynurenine pathways highlights the inherent versatility and continued promise of this potent pharmacophore in addressing unmet medical needs. The strategic placement of the carboximidamide group at C-3 remains central to optimizing target engagement and drug properties within this chemotype [1] [3] [6].
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7